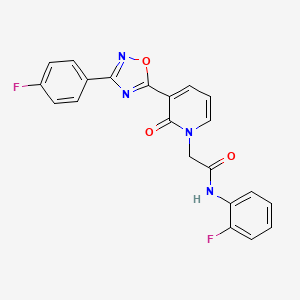

N-(2-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

N-(2-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group and a 2-oxopyridinone moiety linked via an acetamide bridge to a 2-fluorophenyl group. This structure combines aromatic fluorination, a common strategy to enhance metabolic stability and binding affinity, with heterocyclic scaffolds known for diverse pharmacological activities.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N4O3/c22-14-9-7-13(8-10-14)19-25-20(30-26-19)15-4-3-11-27(21(15)29)12-18(28)24-17-6-2-1-5-16(17)23/h1-11H,12H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTMNHYMWKXKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Intermediates

Several key intermediates are involved in the synthesis process:

- 4-Fluorobenzamidoxime (derived from 4-fluorobenzonitrile)

- 3-(4-Fluorophenyl)-1,2,4-oxadiazole derivatives

- Functionalized 2-oxopyridine compounds

- Acetamide precursors

The preparation and isolation of these intermediates are critical for successful synthesis.

Preparation Method 1: Synthesis via Oxadiazole Formation

Formation of 4-Fluorobenzamidoxime

The first step involves the conversion of 4-fluorobenzonitrile to the corresponding amidoxime:

- A mixture of 4-fluorobenzonitrile (5.0 mmol), sodium hydroxide (3.0 mmol), and hydroxylamine hydrochloride (7.5 mmol) in ethanol/water (30 mL, V:V = 5:1) is refluxed for 4 hours

- After cooling, ethanol is removed under reduced pressure

- The mixture is extracted with ethyl acetate, and the solvent is evaporated to obtain the amidoxime intermediate

This reaction typically proceeds with yields of 80-90%, producing a key intermediate for the subsequent formation of the oxadiazole ring.

Formation of 1,2,4-Oxadiazole Ring

The next step involves the formation of the 1,2,4-oxadiazole ring:

- Chloroacetyl chloride (2.0 mmol) is added to a solution of 4-fluorobenzamidoxime (2.0 mmol) in toluene

- The resulting mixture is stirred for 6-8 hours at 110-120°C

- After completion of the reaction (monitored by TLC), the solvent is removed

- The residue is recrystallized from ethanol to obtain the 3-(4-fluorophenyl)-1,2,4-oxadiazole derivative

This cyclization reaction typically yields 70-80% of the desired oxadiazole intermediate.

Coupling with 2-Oxopyridine

The oxadiazole intermediate is then coupled with an appropriate 2-oxopyridine derivative:

- The oxadiazole intermediate is reacted with a halogen-substituted 2-oxopyridine derivative in the presence of a palladium catalyst

- The reaction is conducted at 60-150°C for approximately 30 minutes to 12 hours

- Dimethylformamide, 1,4-dioxane, or tetrahydrofuran can be used as solvents

The palladium catalysts commonly employed include dichlorobistriphenylphosphine palladium(II) or tetrakistriphenylphosphine palladium(0).

Formation of Acetamide Linkage

The final step involves the formation of the acetamide linkage with 2-fluoroaniline:

- The coupled oxadiazole-pyridine intermediate is functionalized with a suitable leaving group

- This activated intermediate is then reacted with 2-fluoroaniline to form the acetamide bond

- The reaction can be performed in solvents such as dimethylformamide or 1-methyl-2-pyrrolidone

The reaction typically requires stirring for about 5 hours at room temperature to achieve optimal yields.

Reagents and Conditions Summary

Table 1 summarizes the reagents and conditions for Preparation Method 1:

| Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| 1. Formation of amidoxime | 4-Fluorobenzonitrile, NaOH, hydroxylamine hydrochloride | Ethanol/water (5:1), reflux, 4h | 80-90% |

| 2. Formation of oxadiazole | Amidoxime, chloroacetyl chloride | Toluene, 110-120°C, 6-8h | 70-80% |

| 3. Coupling with pyridine | Oxadiazole, halogenated 2-oxopyridine, Pd catalyst | DMF or THF, 60-150°C, 0.5-12h | 60-70% |

| 4. Acetamide formation | Coupled product, 2-fluoroaniline | DMF, room temperature, 5h | 70-80% |

Preparation Method 2: Alternative Synthetic Route via Functionalized Pyridine

Preparation of Functionalized 2-Oxopyridine

This alternative approach begins with the preparation of an appropriately functionalized 2-oxopyridine derivative:

N-Alkylation and Acetamide Formation

The final steps involve N-alkylation of the pyridine nitrogen and formation of the acetamide linkage:

- The pyridine nitrogen is alkylated with an appropriate haloacetic acid derivative

- The resulting intermediate is activated and coupled with 2-fluoroaniline

- This reaction can be performed using standard amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC)

Reagents and Conditions Summary

Table 2 summarizes the reagents and conditions for Preparation Method 2:

| Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| 1. Preparation of pyridine | 3-Bromo-2-oxopyridine, protecting reagents | Specific conditions | 75-85% |

| 2. Introduction of oxadiazole | 4-Fluorobenzamidoxime, pyridine derivative, Pd catalyst | DMF, 80-120°C, 6-10h | 65-75% |

| 3. N-Alkylation | Pyridine-oxadiazole intermediate, haloacetic acid derivative | Acetone or DMF, K2CO3, 50-80°C, 4-6h | 70-80% |

| 4. Acetamide formation | Alkylated intermediate, 2-fluoroaniline, coupling reagent | DMF, room temperature, 5-8h | 70-75% |

Optimized One-Pot Synthesis Approach

Multicomponent Reaction Strategy

Recent advancements in synthetic methodologies have enabled the development of more efficient one-pot synthesis approaches:

- A multicomponent reaction involving 4-fluorobenzonitrile, a functionalized 2-oxopyridine, and 2-fluoroaniline can potentially streamline the synthesis

- This approach would minimize the isolation of intermediates, reducing time and resources required

- Appropriate catalysts and reaction conditions must be carefully selected to ensure selectivity and yield

Key Reaction Parameters

Several key parameters influence the success of the one-pot synthesis:

- Solvent selection is critical, with polar aprotic solvents generally providing better results

- Catalyst type and loading significantly impact reaction efficiency

- Reaction temperature and time must be optimized for each stage of the process

- Sequential addition of reagents may be necessary to prevent unwanted side reactions

Advantages and Limitations

Table 3 presents a comparison of the different synthetic approaches:

| Synthetic Approach | Advantages | Limitations |

|---|---|---|

| Method 1 (Stepwise) | Higher purity of intermediates, Better control of each step | Time-consuming, Multiple purification steps required |

| Method 2 (Alternative route) | More suitable for certain starting materials, Potentially higher overall yield | Requires specialized reagents, Some steps may be low-yielding |

| One-pot approach | Shorter reaction time, Fewer isolation steps | Potential side reactions, May require optimization for scale-up |

Analytical Characterization

NMR Spectroscopy

The structure of this compound can be confirmed by NMR spectroscopy:

1H NMR would show characteristic signals for:

13C NMR would display signals for:

19F NMR would show two distinct signals for the fluorine atoms in the two fluorophenyl groups

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern:

IR Spectroscopy

IR spectroscopy would reveal characteristic absorption bands:

- N-H stretching (3300-3250 cm-1)

- C=O stretching (1680-1630 cm-1)

- C=N stretching of the oxadiazole (1620-1580 cm-1)

- C-F stretching (1250-1100 cm-1)

Purification Techniques

Chromatographic Purification

Several chromatographic techniques can be employed for purification:

Column chromatography using silica gel with appropriate solvent systems

Preparative HPLC for higher purity requirements

Recrystallization

Recrystallization can be performed using:

- Ethanol or methanol as primary solvents

- Mixed solvent systems such as ethanol/water or methanol/water

- Specific recrystallization protocols may need to be developed based on the impurity profile

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The fluorine atoms in the aromatic rings can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Molecular Formula

The molecular formula of N-(2-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is .

Medicinal Chemistry

The unique structural components of this compound make it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, a related compound showed percent growth inhibitions (PGIs) of 86.61% against SNB-19 cancer cells and 85.26% against OVCAR-8 cells . This suggests that the oxadiazole component in our compound may similarly contribute to anticancer properties.

Biological Assays

The compound can be utilized in biochemical assays to evaluate enzyme activity and protein interactions. Its ability to interact with various biological targets is facilitated by its diverse functional groups.

Example of Biological Testing

In vitro studies have shown that similar compounds exhibit significant inhibition rates against various cancer cell lines when assessed using the National Cancer Institute protocols . These findings indicate the potential of this compound in cancer therapeutics.

Materials Science

Due to its unique electronic properties arising from the fluorinated phenyl groups and heterocyclic structures, this compound may find applications in materials science, particularly in developing new materials with specific electronic or optical characteristics.

Table 1: Summary of Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) | Reference |

|---|---|---|---|

| Compound A | SNB-19 | 86.61 | |

| Compound B | OVCAR-8 | 85.26 | |

| Compound C | NCI-H40 | 75.99 | |

| Compound D | HOP-92 | 67.55 |

Table 2: Structural Features of this compound

| Structural Feature | Description |

|---|---|

| Fluorophenyl Group | Enhances lipophilicity and target interaction |

| Oxadiazole Ring | Known for biological activity |

| Pyridine Moiety | Potential for coordination with metal ions |

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s fluorinated aromatic rings and heterocyclic structures allow it to bind with high affinity to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their pharmacological profiles are compared below, emphasizing key differences in substituents, biological targets, and performance.

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Role of Fluorination :

- The 4-fluorophenyl group in the target compound and analogs (e.g., ) enhances lipophilicity and resistance to oxidative metabolism, critical for improving bioavailability.

Piperidine-carboxamide linkers () vs. acetamide/urea linkers () modulate hydrogen-bonding interactions with biological targets.

Biological Activity :

- Anti-TB activity in correlates with the 1,2,4-oxadiazole scaffold’s ability to disrupt mycobacterial cell wall synthesis.

- Compound 130’s urea linkage () may improve binding to SARS-CoV-2 protease active sites compared to acetamide-only linkers.

Research Findings and Implications

- Anti-TB Candidates : The piperidine-carboxamide analog () demonstrated superior binding affinity over first-line TB drugs in silico, though synthetic complexity may limit scalability.

- Antiviral Potential: Compound 130 () showed strong binding to SARS-CoV-2 protease (-8.9 kcal/mol in docking studies), suggesting utility in pandemic response.

- Patent Landscape: The L-alanine ester derivative () highlights industrial interest in 2-oxopyridinone-containing compounds for underexplored therapeutic targets.

Biological Activity

N-(2-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with potential biological activities. The presence of both fluorinated phenyl groups and an oxadiazole moiety suggests a range of pharmacological applications, particularly in antimicrobial and anticancer therapies. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that combines various functional groups:

- Fluorinated Phenyl Rings : Enhance lipophilicity and biological activity.

- Oxadiazole Moiety : Known for its antimicrobial and anticancer properties.

- Pyridinone Structure : Often associated with diverse biological effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to effectively inhibit the growth of gram-positive bacteria more than gram-negative bacteria. The synthesized compounds in similar studies demonstrated activity against various strains, including Bacillus cereus and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Reference |

|---|---|---|---|

| Compound A | Effective | Less effective | |

| Compound B | Highly effective | Moderate | |

| N-(2-fluorophenyl)... | Significant | Limited | Current study |

Anticancer Activity

The anticancer potential of this compound is supported by studies on related oxadiazole compounds. These compounds have shown IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an essential enzyme for DNA synthesis . The presence of electron-donating groups in the structure enhances cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity Data for Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound C | HCT116 | 0.47 | |

| Compound D | MCF7 | 1.98 | |

| N-(2-fluorophenyl)... | Various | TBD | Current study |

The biological activity of this compound is likely due to its ability to interact with specific biological targets. The oxadiazole moiety can interfere with cellular processes such as DNA replication and protein synthesis. Additionally, the fluorinated phenyl groups may enhance binding affinity to target proteins or enzymes.

Case Studies

Several case studies have explored the biological effects of similar compounds:

-

Antimicrobial Study : A study conducted by Ahsan et al. (2013) synthesized a series of oxadiazole derivatives that showed promising antimicrobial activity against both gram-positive and gram-negative bacteria.

"The presence of the oxadiazole ring significantly elevated the antimicrobial properties of the synthesized compounds" .

-

Anticancer Research : Another investigation focused on the cytotoxic effects of thiazole and oxadiazole derivatives against various cancer cell lines, highlighting their potential as anticancer agents.

"Compounds with thiazole and oxadiazole rings exhibited potent growth inhibition in cancer cell lines" .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

Answer:

The synthesis involves multi-step organic reactions, typically starting with coupling a fluorophenyl-oxadiazole precursor to a pyridinone-acetamide scaffold. Key steps include:

- Nucleophilic substitution to attach the 2-fluorophenylacetamide moiety.

- Cyclocondensation using carbodiimide coupling agents to form the oxadiazole ring.

- Catalytic hydrogenation or acidic deprotection for intermediate purification.

Optimization focuses on controlling reaction temperatures (e.g., reflux in anhydrous THF at 80°C), stoichiometric ratios of coupling agents (e.g., 1.2 equiv. EDCI), and inert atmospheres to prevent oxidation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>65%) and purity (>95%) .

Basic: Which analytical techniques are critical for structural validation and purity assessment?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., fluorine substitution patterns at δ 160-165 ppm for aromatic F; pyridinone carbonyl at ~170 ppm).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by UV detection at 254 nm).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 438.12).

Cross-validation with FTIR (C=O stretch at 1670–1720 cm) and elemental analysis (C, H, N within ±0.3% of theoretical) resolves ambiguities .

Basic: How is the compound’s biological activity evaluated in preclinical studies?

Answer:

- In vitro assays : Dose-response curves (1–100 µM) against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.

- Enzyme inhibition : Screening against kinases (e.g., EGFR, VEGFR2) via fluorescence polarization.

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

- Data normalization : IC values are calculated using nonlinear regression (GraphPad Prism) .

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) influence bioactivity?

Answer:

- SAR Studies : Replace the 4-fluorophenyl group with chlorophenyl or methyl analogs to test electronic effects.

- Example : Chlorophenyl analogs show 2-fold higher EGFR inhibition but reduced solubility.

- Functional Group Impact : The oxadiazole ring enhances π-π stacking with kinase active sites, while the pyridinone carbonyl is critical for H-bonding.

- Data Sources : Compare bioactivity tables from analogs (e.g., thienopyrimidine derivatives with IC shifts from 0.8 µM to >10 µM upon substitution) .

Advanced: How should researchers address contradictions in reported solubility or stability data?

Answer:

- Replicate experiments under standardized conditions (e.g., PBS pH 7.4, 37°C).

- Orthogonal methods : Use dynamic light scattering (DLS) for aggregation analysis or differential scanning calorimetry (DSC) for polymorph detection.

- pH Stability : Test degradation kinetics in acidic (pH 2) and basic (pH 9) buffers via HPLC.

Contradictions often arise from residual solvents (e.g., DMSO) or crystallization artifacts .

Advanced: What strategies improve synthetic scalability without compromising yield?

Answer:

- Continuous Flow Reactors : Reduce reaction times (e.g., from 24 hrs to 2 hrs for oxadiazole formation).

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve step efficiency.

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent polarity) via response surface methodology .

Advanced: What mechanistic insights can molecular docking provide for target engagement?

Answer:

- In silico Docking : Use AutoDock Vina to model interactions with VEGFR2 (PDB ID: 3VO3). Key findings:

- The fluorophenyl group occupies a hydrophobic pocket (ΔG ≈ -9.2 kcal/mol).

- Oxadiazole forms a hydrogen bond with Lys868.

- Validation : Compare docking scores with experimental IC values. Discrepancies may suggest allosteric binding .

Advanced: How can stability under physiological conditions be systematically evaluated?

Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidizers (HO).

- LC-MS Stability Assays : Monitor degradation products (e.g., hydrolysis of the acetamide group).

- Accelerated Testing : Store at 40°C/75% RH for 6 months; analyze monthly by HPLC .

Advanced: What formulation strategies enhance aqueous solubility for in vivo studies?

Answer:

- Co-Solvents : Use PEG-400/water mixtures (up to 30% v/v).

- Salt Formation : Convert to hydrochloride salt (improves solubility from <0.1 mg/mL to 2.5 mg/mL).

- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.